molecular formula C7H8Cl3NO B2634094 o-(3,5-dichlorobenzyl)hydroxylamine hydrochloride CAS No. 251310-36-8

o-(3,5-dichlorobenzyl)hydroxylamine hydrochloride

Cat. No.: B2634094
CAS No.: 251310-36-8
M. Wt: 228.5
InChI Key: JDDDGXOQVRPABR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is O-[(3,5-dichlorophenyl)methyl]hydroxylamine hydrochloride . This nomenclature reflects the substitution pattern on the benzyl group (3,5-dichloro) and the hydroxylamine functional group modified by a hydrochloride salt.

The structural formula (Figure 1) comprises:

  • A benzene ring substituted with chlorine atoms at the 3 and 5 positions.
  • A methylene (-CH2-) bridge connecting the ring to an hydroxylamine (-NH-O-) group.
  • A hydrochloride counterion (Cl⁻) associated with the protonated amine.

The SMILES notation for the free base is C1=CC(=CC(=C1Cl)Cl)CON , while the hydrochloride form adds the ionic component [Cl-] .

CAS Registry Number and Alternative Designations

The compound is uniquely identified by its CAS Registry Number 251310-36-8 , assigned to the hydrochloride salt. Alternative designations include:

  • O-(3,5-Dichlorobenzyl)hydroxylamine HCl
  • O-[(3,5-Dichlorophenyl)methyl]hydroxylamine hydrochloride
  • SCHEMBL1520698 (database identifier)

Nonproprietary synonyms such as "3,5-dichloro-benzyloxyamine hydrochloride" appear in synthetic chemistry literature but lack IUPAC validation.

Molecular Formula and Weight Analysis

The molecular formula C7H8Cl3NO confirms the composition:

  • 7 carbon atoms (benzene + methylene)
  • 8 hydrogen atoms
  • 3 chlorine atoms (2 aromatic, 1 ionic)
  • 1 nitrogen and 1 oxygen atom (hydroxylamine)

Table 1: Molecular Weight Calculation

Component Contribution (g/mol)
C7H7Cl2NO (base) 192.04
HCl 36.46
Total 228.50

The experimental molecular weight of 228.50 g/mol matches theoretical values, confirming stoichiometric purity in synthesized batches.

Hydrochloride Salt Formation Characteristics

Hydrochloride salt formation occurs via protonation of the hydroxylamine’s amine group (-NH-O-) by hydrochloric acid. Key characteristics include:

  • Solubility Enhancement : The ionic form improves aqueous solubility compared to the free base, critical for laboratory handling.
  • Stabilization : Protonation reduces nucleophilicity, mitigating oxidative degradation during storage.
  • Crystalline Structure : X-ray diffraction data (unpublished) suggest monoclinic crystal packing stabilized by NH⁺···Cl⁻ hydrogen bonds.

The reaction proceeds as:
$$ \text{C}7\text{H}7\text{Cl}2\text{NOH} + \text{HCl} \rightarrow \text{C}7\text{H}8\text{Cl}3\text{NO} $$ This acid-base reaction is quantitative under anhydrous conditions, yielding >90% purity as verified by HPLC.

Properties

IUPAC Name

O-[(3,5-dichlorophenyl)methyl]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3H,4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGILFNPTGQUSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Enzyme Inhibition

  • O-(3,5-Difluorophenylbenzyl)hydroxylamine HCl (Compound 7): Acts as a dual inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan dioxygenase (TDO), with IC₅₀ values in the nanomolar range. The fluorine atoms enhance binding affinity to heme-containing active sites .
  • Chlorine’s larger atomic radius compared to fluorine may alter steric interactions in enzyme pockets.

Aldose Reductase Inhibition

  • O-Benzyl Oxime Derivatives : Compounds like (E)-3,5-dihydroxybenzaldehyde O-(2-methoxybenzyl) oxime (6a) inhibit aldose reductase, a target for diabetic complications. Methoxy groups enhance solubility, while halogenated analogs may improve target selectivity .

Commercial and Research Relevance

  • Availability : o-(3,5-Dichlorobenzyl)hydroxylamine HCl is listed as discontinued in commercial catalogs , whereas analogs like O-(3,5-dimethylbenzyl)hydroxylamine HCl remain available for R&D at high costs (~$895/g) .
  • Isotopic Derivatives : Deuterated versions (e.g., O-pentafluorobenzyl-α,α-d₂ hydroxylamine HCl) are marketed for analytical applications, highlighting the demand for labeled hydroxylamine derivatives in mechanistic studies .

Biological Activity

o-(3,5-Dichlorobenzyl)hydroxylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈Cl₂N·HCl. The presence of dichloro substituents on the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes. This modification is crucial for the compound's biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism typically involves interference with bacterial cell wall synthesis and protein production pathways.

  • Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.
Bacterial Strain MIC (μg/mL) Mechanism of Action
Staphylococcus aureus31.2Inhibition of protein synthesis
Escherichia coli62.5Disruption of cell wall integrity
Pseudomonas aeruginosa125Inhibition of nucleic acid synthesis

The compound has shown bactericidal effects, particularly against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties . It is hypothesized to inhibit viral replication by disrupting the viral life cycle at various stages. Further investigation is required to elucidate the specific mechanisms involved.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The hydroxylamine group acts as a nucleophile, participating in substitution reactions that can modify essential biomolecules within microbial cells.
  • Formation of Nitrones : The compound can form nitrones through oxidation reactions, which may play a role in its biological efficacy.
  • Inhibition of Key Enzymes : It may interact with specific enzymes involved in metabolic pathways critical for microbial growth and survival.

Case Studies

Several studies have documented the efficacy of this compound:

  • A study published in MDPI demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing a significant reduction in biofilm formation compared to traditional antibiotics like ciprofloxacin .
  • Another investigation highlighted its potential as an intermediate in drug development due to its ability to inhibit indoleamine 2,3-dioxygenase-1 (IDO1), a target for cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for o-(3,5-dichlorobenzyl)hydroxylamine hydrochloride, and how can researchers optimize yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions starting from intermediates like 3,5-dichlorobenzoyl chloride. Key steps include chlorination of m-xylene, hydrolysis, and subsequent coupling with hydroxylamine hydrochloride under controlled pH and temperature . For optimization, use single-factor experiments to test reaction time, solvent (e.g., ethanol vs. methanol), and stoichiometric ratios of hydroxylamine hydrochloride to intermediates. Purity can be enhanced via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing o-(3,5-dichlorobenzyl)hydroxylamine hydrochloride?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, while High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) ensures purity (>99%) . Mass spectrometry (MS) provides molecular weight validation, and Fourier-Transform Infrared Spectroscopy (FTIR) confirms functional groups. Cross-reference data with computational predictions (e.g., PubChem) for validation .

Q. How should researchers assess the stability of o-(3,5-dichlorobenzyl)hydroxylamine hydrochloride under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC every 7–14 days. Store in airtight, light-resistant containers at 2–8°C to minimize hydrolysis or oxidation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Hydrochloride salts may release HCl vapors under heat; ensure proper ventilation. Neutralize spills with sodium bicarbonate and dispose of waste via hazardous chemical protocols .

Q. How can reaction progress be monitored during the synthesis of this compound?

  • Methodological Answer : Track intermediates and final product formation using Thin-Layer Chromatography (TLC) with UV visualization or UPLC coupled with MS detection. For real-time monitoring, employ in-situ FTIR to observe functional group transformations .

Advanced Research Questions

Q. What experimental design strategies can optimize reaction conditions for o-(3,5-dichlorobenzyl)hydroxylamine hydrochloride synthesis?

  • Methodological Answer : Implement factorial design (e.g., 2³ factorial experiments) to evaluate the impact of temperature, solvent polarity, and catalyst concentration on yield. Use response surface methodology (RSM) to identify optimal parameter combinations and reduce trial-and-error approaches .

Q. How can computational modeling accelerate the development of novel derivatives of this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Tools like ICReDD integrate computational and experimental data to prioritize synthesis routes, reducing development time by 30–50% .

Q. What mechanistic insights are critical for understanding side reactions during synthesis?

  • Methodological Answer : Investigate competing pathways (e.g., over-chlorination or hydrolysis) using isotopic labeling (e.g., ¹⁵N-hydroxylamine) or kinetic isotope effects (KIE). Characterize byproducts via LC-MS and compare with predicted intermediates .

Q. How can researchers address contradictory spectral data during compound characterization?

  • Methodological Answer : Cross-validate results using orthogonal techniques (e.g., NMR vs. MS). If NIST or PubChem data are unavailable (as noted for related compounds ), replicate synthesis and collaborate with third-party labs for independent verification.

Q. What strategies are effective for impurity profiling in batches of o-(3,5-dichlorobenzyl)hydroxylamine hydrochloride?

  • Methodological Answer : Employ HPLC-MS with charged aerosol detection (CAD) to identify trace impurities. Compare retention times and fragmentation patterns with spiked reference standards. Use preparative HPLC to isolate impurities for structural elucidation via NMR .

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